molecular formula C17H24N2O6S2 B2929026 methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396683-43-4

methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No. B2929026
CAS RN: 1396683-43-4
M. Wt: 416.51
InChI Key: XAQUWFIOBKDIIT-UHFFFAOYSA-N
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Description

The compound “methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule. It contains a benzoate group, a sulfamoyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and bioactive compounds.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The piperidine ring provides a cyclic structure, the sulfamoyl group could contribute to the polarity of the molecule, and the benzoate group is an ester, which could be involved in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it could undergo reactions typical of its functional groups. For example, the benzoate group could undergo hydrolysis, and the sulfamoyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

Without specific data, we can only speculate on the properties of this compound. It’s likely to be solid at room temperature, given the presence of the aromatic ring and the piperidine ring . Its solubility would depend on the specific arrangement of its functional groups.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and are present in more than twenty classes of pharmaceuticals . The compound can serve as a starting material or intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological activities and are used in the development of new medicinal compounds.

Pharmacological Applications

The pharmacological applications of piperidine derivatives are extensive. They are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety . The compound can be utilized in the development of new pharmacological agents due to its structural features, which may interact with biological targets to produce therapeutic effects.

Antiplasmodial Activity

Piperidine derivatives have shown promise in the treatment of malaria. Specifically, 1,4-disubstituted piperidines have been evaluated for their selectivity against resistant strains of Plasmodium falciparum . The compound could be explored for its potential as an antimalarial agent, especially in the development of treatments for drug-resistant malaria.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Given its structural features, it could potentially interact with a variety of enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling “methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” would require appropriate safety measures. Without specific toxicity data, it’s safe to assume that it should be handled with the standard precautions used for chemical substances .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually enter clinical trials .

properties

IUPAC Name

methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S2/c1-25-17(20)14-2-4-15(5-3-14)26(21,22)18-12-13-8-10-19(11-9-13)27(23,24)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQUWFIOBKDIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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